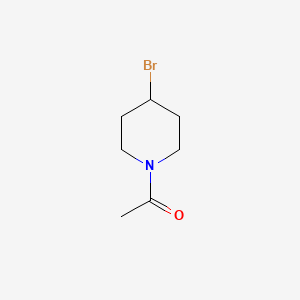![molecular formula C6H4FN3S B1291917 5-Fluorothiazolo[5,4-b]pyridin-2-amine CAS No. 865663-86-1](/img/structure/B1291917.png)
5-Fluorothiazolo[5,4-b]pyridin-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of various thiazolopyridine derivatives has been explored in the provided studies. In the first study, a novel fluorescent sensor with a planar structure, specifically 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5',4'-e]pyridine (compound 3), was synthesized using a one-pot Willgerodt–Kindler reaction. This method demonstrates the potential for application to a range of dithiazolopyridines . Another study reports the preparation of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines through a practical three-step procedure starting from (iso)nicotinic hydrazides. The introduction of the fluorine-substituted aryl fragment was achieved in the final step via cyclocondensation . Lastly, the synthesis of new thiazolo[4,5-b]pyridine-5-carboxylic acid amides was described, with structures confirmed by spectroscopic data and single crystal X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. In the second study, 1H and 13C NMR spectral data were used to confirm the structures of the synthesized triazolo[1,5-a][1,3,5]triazines. Additionally, 2D NOESY experiments established the tautomeric preferences of these compounds . For the thiazolo[4,5-b]pyridine-5-carboxylic acid amides, single crystal X-ray diffraction analysis provided detailed insights into the molecular structure .
Chemical Reactions Analysis
The chemical behavior of the synthesized compounds under different conditions was investigated. The fluorescent sensor compound 3 exhibited a 'turn-off' response to Cu2+ and Fe3+ ions and a wavelength-ratiometric response to H+ ions, indicating a distinct recognition manner. The binding constant calculations for compound 3 with Cu2+ showed increased sensitivity for the fluorescence method compared to the UV–vis method, while both methods displayed similar sensitivity for binding with H+ .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were explored through their photophysical characteristics and biological activities. The study on compound 3 investigated its basic photophysical characteristics in organic solvents of different polarity and observed different behaviors in the complexes of 3·H+ and 3·Cu2+ under cyclic voltammetric analysis . The antiproliferative activity of the synthesized 1,2,4-triazolo[1,5-a][1,3,5]triazines was evaluated against various cancer cell lines, with the most active compound identified as 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine . The thiazolo[4,5-b]pyridine-5-carboxylic acid amides were screened for in vitro anticancer activity, with two compounds showing promising results comparable to temozolomide, a reference control, according to MTT assay data .
Aplicaciones Científicas De Investigación
Role in Cancer Treatment
One major application of fluorinated compounds, closely related to "5-Fluorothiazolo[5,4-b]pyridin-2-amine," is in the treatment of cancer. The incorporation of fluorine atoms into pyrimidines, such as in the widely used 5-Fluorouracil (5-FU), has significantly contributed to cancer therapy. These fluorinated pyrimidines are utilized to treat over 2 million cancer patients annually, showcasing their importance in medical applications. The synthesis of 5-FU, including methods for incorporating radioactive and stable isotopes, has been explored to study its metabolism and biodistribution. Furthermore, these compounds interfere with RNA and DNA synthesis in cancer cells by inhibiting critical enzymes such as thymidylate synthase and DNA topoisomerase 1, revealing their multifaceted mechanisms of action (Gmeiner, 2020).
Environmental Science Applications
In environmental science, amine-functionalized sorbents, which could theoretically be derived from or related to "5-Fluorothiazolo[5,4-b]pyridin-2-amine," have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, known for their persistence and potential health risks, can be effectively adsorbed by aminated sorbents through electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents. This highlights the compound's potential utility in developing advanced materials for environmental remediation (Ateia et al., 2019).
Chemical Synthesis and Catalysis
The structural motif of heterocyclic N-oxides, to which "5-Fluorothiazolo[5,4-b]pyridin-2-amine" is structurally related, has been extensively studied for its applications in organic synthesis, catalysis, and drug development. These compounds serve as versatile synthetic intermediates and possess significant biological importance. Their ability to form metal complexes and catalyze various chemical reactions makes them valuable in the synthesis of medically relevant compounds, including those with anticancer, antibacterial, and anti-inflammatory activities. This underlines the importance of such heterocyclic compounds in advancing the field of medicinal chemistry and drug discovery (Li et al., 2019).
Safety And Hazards
The safety information for 5-Fluorothiazolo[5,4-b]pyridin-2-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
5-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWXDFVOMBJLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorothiazolo[5,4-b]pyridin-2-amine | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

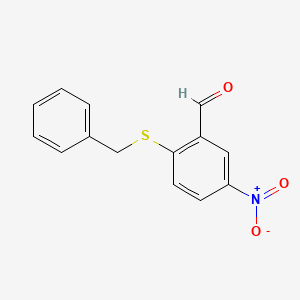
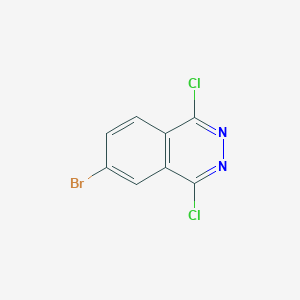
![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

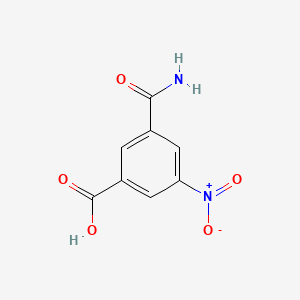

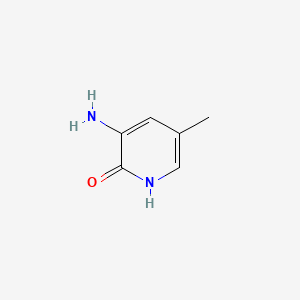
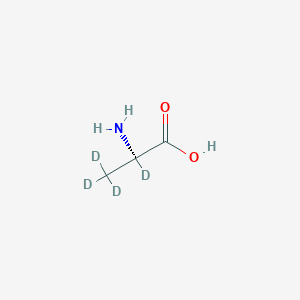
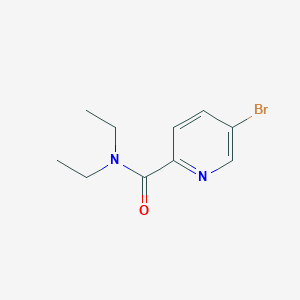
![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)
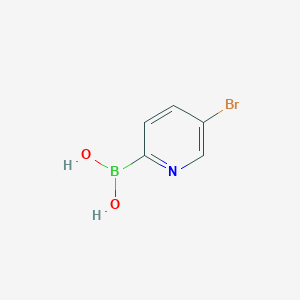
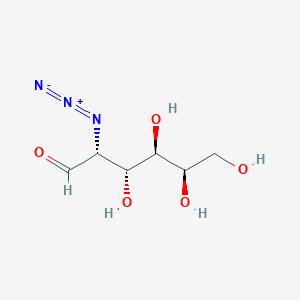
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)
